2-Benzyl-5-bromothiophene
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Overview
Description
2-Benzyl-5-bromothiophene is an organic compound with the molecular formula C11H9BrS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-bromothiophene typically involves the bromination of 2-benzylthiophene. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-bromothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, leading to the synthesis of more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted thiophenes .
Scientific Research Applications
2-Benzyl-5-bromothiophene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and materials.
Medicine: Researchers investigate its potential as a precursor for drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-bromothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-Bromo-5-benzoylthiophene: Another brominated thiophene derivative with similar chemical properties.
2-Ethylhexyl 5-bromothiophene-2-carboxylate: A thiophene derivative used in antibacterial research.
Uniqueness: Its benzyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H9BrS |
---|---|
Molecular Weight |
253.16 g/mol |
IUPAC Name |
2-benzyl-5-bromothiophene |
InChI |
InChI=1S/C11H9BrS/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
UNWJSSMTMUUCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(S2)Br |
Origin of Product |
United States |
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